molecular formula C13H16N2 B1207607 6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole

6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole

Cat. No. B1207607
M. Wt: 200.28 g/mol
InChI Key: ZBXDOQWPGBISAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole is an organic heterobicyclic compound and an organonitrogen heterocyclic compound.

Scientific Research Applications

Synthetic Methodologies

  • A synthetic method for derivatives of 6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole was developed, providing a way to attach a carbon side chain at various positions on the nucleus (Somei, Wakida, & Ohta, 1988).

Chemical Reactivity Studies

Novel Synthesis Methods

  • Novel methods for synthesizing heteroaryl-fused indole ring systems, including derivatives of 6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole, were developed. These compounds have shown inhibitory activities against the hepatitis C virus (HCV) non-structural 5B (NS5B) polymerase (Ding et al., 2011).

Structural and Mechanistic Insights

  • Studies on the formation of tetrahydro-7-hydroxy-6-methyl-1H-azepino[5,4,3-cd]indoles suggested the essential role of the 5-hydroxy group on the indole nucleus in novel reactions (Somei, Teranishi, Yamada, & Yamada, 2001).

Therapeutic Potential and Biological Activity

  • Research into novel 3,4,5,6-tetrahydro-1H-azepino[4,3,2-cd]indoles identified compounds with high affinity for human V2 receptors and potential as vasopressin receptor antagonists (Matthews et al., 2003).

properties

Product Name

6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole

InChI

InChI=1S/C13H16N2/c1-15-12-5-3-2-4-10(12)11-6-8-14-9-7-13(11)15/h2-5,14H,6-9H2,1H3

InChI Key

ZBXDOQWPGBISAR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CCNCC2)C3=CC=CC=C31

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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